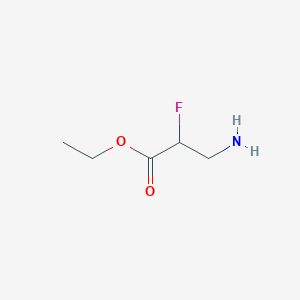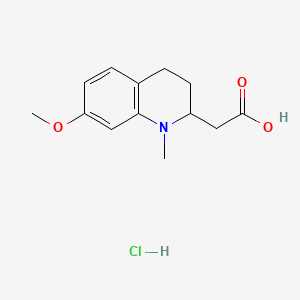
2-(7-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)aceticacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety, especially when handling reactive intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
2-(7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Applications De Recherche Scientifique
2-(7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Medicine: Quinoline derivatives have shown potential as therapeutic agents for the treatment of various diseases, including malaria, cancer, and neurological disorders.
Mécanisme D'action
The mechanism of action of 2-(7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors in the central nervous system, affecting neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: This compound shares the methoxy and methyl groups but has a different core structure.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a similar tetrahydroquinoline core but differs in the substituents attached to it.
Uniqueness
Its structural features allow for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C13H18ClNO3 |
|---|---|
Poids moléculaire |
271.74 g/mol |
Nom IUPAC |
2-(7-methoxy-1-methyl-3,4-dihydro-2H-quinolin-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-14-10(7-13(15)16)5-3-9-4-6-11(17-2)8-12(9)14;/h4,6,8,10H,3,5,7H2,1-2H3,(H,15,16);1H |
Clé InChI |
ZYDUHFYGTUUQRJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CCC2=C1C=C(C=C2)OC)CC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




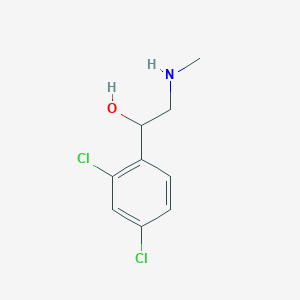
![rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea,cis](/img/structure/B13581696.png)
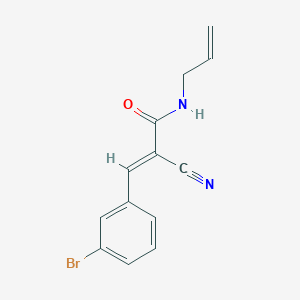
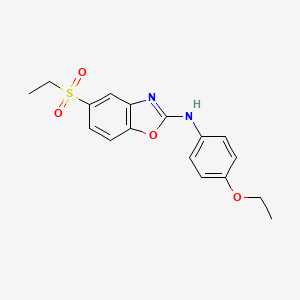
![N-[(1-aminocycloheptyl)methyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B13581715.png)


![Methyl[(1-methylcyclopentyl)methyl]aminehydrochloride](/img/structure/B13581744.png)
![tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13581745.png)


